4-Pentylbenzoic acid ethyl ester, 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

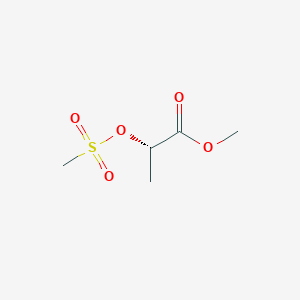

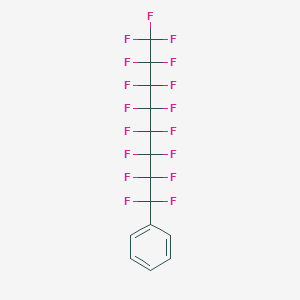

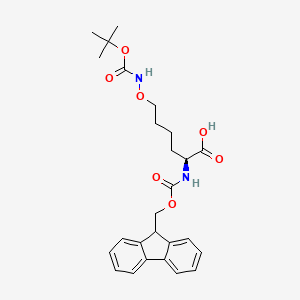

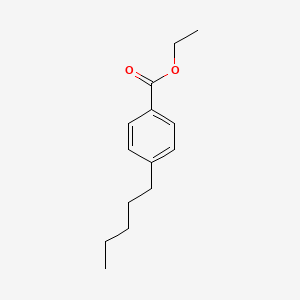

4-Pentylbenzoic acid ethyl ester is a chemical compound with the molecular formula C14H20O2 . It is an ethyl ester derivative of 4-pentylbenzoic acid .

Molecular Structure Analysis

The molecular structure of 4-Pentylbenzoic acid ethyl ester consists of a benzoic acid moiety with a pentyl group at the 4-position and an ethyl ester group attached to the carboxylic acid . The molecular weight of the compound is 220.3074 .科学的研究の応用

Purification of Omega-3 Fatty Acid Ethyl Esters

4-Pentylbenzoic acid ethyl ester could potentially be used in the purification of Omega-3 fatty acid ethyl esters. Omega-3 fatty acids are in high demand due to their efficacy in treating hypertriglyceridemia and preventing cardiovascular diseases . .

Reactions at the Benzylic Position

4-Pentylbenzoic acid ethyl ester could be used in reactions at the benzylic position. These reactions are very important for synthesis problems . For example, free radical bromination of alkyl benzenes could potentially involve this compound .

Antibacterial Activity

4-Pentylbenzoic acid ethyl ester could potentially exhibit antibacterial activity. In a study, it was found that a similar compound, benzoic acid-4-ethoxy-ethyl ester, showed antibacterial effect against food pathogens by disrupting their outer membrane .

Antioxidant Activity

4-Pentylbenzoic acid ethyl ester could potentially have antioxidant activity. As mentioned earlier, benzoic acid-4-ethoxy-ethyl ester, a similar compound, showed antioxidant activity .

In Silico Docking Analysis

4-Pentylbenzoic acid ethyl ester could potentially be used in in silico docking analysis. In a study, it was found that benzoic acid-4-ethoxy-ethyl ester exhibited good affinity towards of topoisomerase IV .

Industrial-Scale Manufacturing

4-Pentylbenzoic acid ethyl ester could potentially be used in industrial-scale manufacturing. This method could potentially be used in industrial-scale manufacturing .

Safety and Hazards

作用機序

Target of Action

It’s known that esters, in general, can interact with various enzymes and receptors within the body . The specific targets would depend on the exact structure of the compound and the biological context in which it is introduced.

Mode of Action

The mode of action of 4-Pentylbenzoic acid ethyl ester is likely to involve interactions at the benzylic position . This could involve free radical bromination, nucleophilic substitution, or oxidation . The exact mode of action would depend on the specific biochemical context and the presence of other compounds that could react with the ester.

Biochemical Pathways

For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . This process is known as ester hydrolysis and is a common reaction in biological systems .

Pharmacokinetics

Esters are generally known to be lipophilic, which can influence their absorption and distribution within the body .

Result of Action

The hydrolysis of esters, such as 4-pentylbenzoic acid ethyl ester, can result in the production of carboxylic acids and alcohols . These products can then participate in various biochemical reactions, potentially influencing cellular processes.

Action Environment

The action, efficacy, and stability of 4-Pentylbenzoic acid ethyl ester can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds that can react with the ester, and the specific biological context in which the ester is introduced. For instance, the rate of ester hydrolysis can be influenced by the pH of the environment .

特性

IUPAC Name |

ethyl 4-pentylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O2/c1-3-5-6-7-12-8-10-13(11-9-12)14(15)16-4-2/h8-11H,3-7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUVOBNNLAKCLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。